molecular formula C12H14N2O B14440397 1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- CAS No. 74059-91-9

1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]-

Cat. No.: B14440397
CAS No.: 74059-91-9
M. Wt: 202.25 g/mol
InChI Key: XASGYSMPEREBMS-UHFFFAOYSA-N
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Description

1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a dimethylamino group attached to the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- typically involves the functionalization of the indole ring. One common method is the Mannich reaction, where an indole derivative reacts with formaldehyde and a secondary amine (dimethylamine) under acidic conditions to introduce the dimethylamino group .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Mannich reaction, ensuring high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- is largely dependent on its interaction with biological targets. The dimethylamino group can enhance its binding affinity to certain receptors or enzymes, influencing its biological activity. For example, it may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways .

Comparison with Similar Compounds

    1H-Indole-3-carboxaldehyde: Another indole derivative with an aldehyde group at the 3-position.

    1H-Indole-2-carboxaldehyde: Similar structure but with the aldehyde group at the 2-position.

Uniqueness: 1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- is unique due to the presence of the dimethylamino group, which can significantly alter its chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and other bioactive molecules .

Properties

CAS No.

74059-91-9

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-[(dimethylamino)methyl]-1H-indole-4-carbaldehyde

InChI

InChI=1S/C12H14N2O/c1-14(2)7-10-6-13-11-5-3-4-9(8-15)12(10)11/h3-6,8,13H,7H2,1-2H3

InChI Key

XASGYSMPEREBMS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CNC2=CC=CC(=C21)C=O

Origin of Product

United States

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